molecular formula C7H4F5NO B2638197 2,6-Difluoro-4-(trifluoromethoxy)aniline CAS No. 1100833-35-9

2,6-Difluoro-4-(trifluoromethoxy)aniline

Cat. No.: B2638197
CAS No.: 1100833-35-9
M. Wt: 213.107
InChI Key: DHDRAFJZQMKSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)aniline typically involves the following steps:

    Nitration: The starting material, 2,6-difluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include various substituted anilines.

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include reduced aniline derivatives.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The trifluoromethoxy group enhances its binding affinity and specificity towards certain enzymes, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethoxy)aniline
  • 2,6-Dibromo-4-(trifluoromethoxy)aniline
  • 4-(Trifluoromethoxy)aniline

Uniqueness

2,6-Difluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDRAFJZQMKSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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